Butyl dichloromethanesulfinate

Description

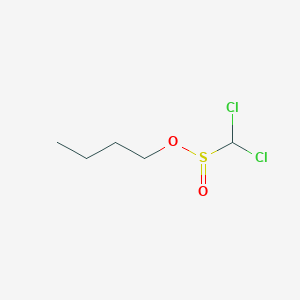

Structure

3D Structure

Properties

CAS No. |

62479-78-1 |

|---|---|

Molecular Formula |

C5H10Cl2O2S |

Molecular Weight |

205.10 g/mol |

IUPAC Name |

butyl dichloromethanesulfinate |

InChI |

InChI=1S/C5H10Cl2O2S/c1-2-3-4-9-10(8)5(6)7/h5H,2-4H2,1H3 |

InChI Key |

WOPWHMWNVCIXID-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOS(=O)C(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Butyl Dichloromethanesulfinate

Classical and Conventional Synthesis Routes to Dichloromethanesulfinate Esters

Traditional methods for preparing sulfinate esters have long been established, primarily relying on the reaction of sulfinyl halides or sulfinic acids with alcohols. These routes, while foundational, often require stoichiometric reagents and can have limitations regarding substrate scope and reaction conditions.

Esterification via Dichloromethanesulfonyl Halides and Butanols

One of the most direct and classical methods for the synthesis of sulfinate esters is the reaction of a sulfinyl chloride with an alcohol. In the context of producing butyl dichloromethanesulfinate, this would involve the esterification of dichloromethanesulfinyl chloride with butanol.

The reaction mechanism typically proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfinyl chloride. This process is generally carried out in the presence of a weak base, such as pyridine, to neutralize the hydrochloric acid (HCl) byproduct that is formed. libretexts.orgyoutube.com The base prevents the acidic byproduct from causing potential side reactions or degradation of the desired ester product.

General Reaction Scheme: R-S(O)Cl + R'-OH + Base → R-S(O)OR' + Base·HCl

For the specific target molecule, the reaction would be:

Cl₂CH-S(O)Cl + CH₃(CH₂)₃OH + C₅H₅N → Cl₂CH-S(O)O(CH₂)₃CH₃ + C₅H₅N·HCl

This method's effectiveness is contingent on the availability and stability of the dichloromethanesulfinyl chloride precursor. The handling of sulfinyl halides requires care as they can be sensitive to moisture.

Table 1: Typical Conditions for Esterification via Sulfinyl Halides

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | Sulfinyl Halide, Alcohol | Formation of the ester bond |

| Solvent | Aprotic (e.g., Dichloromethane, Diethyl ether) | To dissolve reactants and not interfere with the reaction |

| Base | Pyridine, Triethylamine | To scavenge the HCl byproduct libretexts.org |

| Temperature | 0 °C to room temperature | To control the reaction rate and minimize side reactions |

Approaches from Sulfinic Acids and Derivatives

An alternative classical route involves the direct esterification of a sulfinic acid with an alcohol. chemrxiv.org This method often requires the use of a dehydrating or coupling agent to facilitate the removal of water and drive the reaction toward the ester product. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are commonly employed for this purpose. orgsyn.org

The synthesis of this compound via this approach would start from dichloromethanesulfinic acid and butanol. The acid itself can be challenging to prepare and may have limited stability.

General Reaction Scheme with a Coupling Agent: R-S(O)OH + R'-OH + Coupling Agent → R-S(O)OR' + Byproducts

Alternatively, sulfinate salts (e.g., sodium dichloromethanesulfinate) can be used. These salts are generally more stable than the corresponding sulfinic acids. Their reaction with an alkylating agent can yield the desired ester, although this is less common for simple ester formation compared to reaction with sulfinyl chlorides or direct esterification. nih.gov

Table 2: Reagents for Esterification of Sulfinic Acids

| Reagent Type | Example | Function |

|---|---|---|

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Facilitates condensation by forming an activated intermediate and removing water orgsyn.org |

| Activating Agent | 1,1'-Carbonyldiimidazole (CDI) | Forms a reactive sulfinylimidazole intermediate |

| Catalyst | Lewis Acids | Can be used in some protocols to activate the sulfinic acid |

Modern and Catalytic Approaches for this compound Synthesis

Recent advances in organic synthesis have introduced more efficient, milder, and often catalytic methods for preparing sulfinate esters. These modern techniques offer advantages in terms of functional group tolerance, atom economy, and safety.

Direct Oxidation Methodologies Involving Thioesters as Precursors

A highly effective modern strategy for synthesizing sulfinate esters is the direct oxidation of thioesters. rsc.orgresearchgate.netnih.govresearchgate.netrsc.org This method avoids the use of often unstable sulfinyl chlorides or sulfinic acids. The thioester precursors are generally stable, odorless, and readily accessible.

For the synthesis of this compound, the precursor would be a thioester such as S-(dichloromethyl) benzothioate. The oxidation is typically achieved using an oxidizing agent like N-bromosuccinimide (NBS) in the presence of the desired alcohol (butanol). researchgate.net The reaction proceeds through a proposed sulfinyl bromide intermediate, which is then trapped by the alcohol to furnish the final sulfinate ester. rsc.org

Plausible Reaction Pathway:

Thioester Synthesis: A suitable thioester, such as one derived from dichloromethanethiol (B14478947) and a carboxylic acid, is prepared.

Oxidative Esterification: The thioester is treated with an oxidant (e.g., NBS) in the presence of butanol. This generates the sulfinate ester without significant overoxidation to the corresponding sulfonate. researchgate.net

This methodology has been shown to be scalable and tolerates a variety of functional groups. researchgate.net

Table 3: Conditions for Direct Oxidation of Thioesters

| Parameter | Condition | Reference |

|---|---|---|

| Precursor | Thioester | Stable and accessible sulfur source |

| Oxidant | N-Bromosuccinimide (NBS) | To generate the reactive sulfinyl intermediate |

| Alcohol | Butanol (can be used as solvent or co-solvent) | Nucleophile for trapping the intermediate |

| Solvent | Dichloromethane, Acetonitrile (B52724) | To facilitate the reaction |

Transition-Metal-Catalyzed and Electrocatalytic Synthetic Protocols for Sulfinate Esters

The development of catalytic systems has revolutionized many areas of organic synthesis, including the formation of S-O bonds. Both transition-metal catalysis and electrocatalysis offer powerful alternatives for the synthesis of sulfinate esters, often starting from simple precursors like thiols and alcohols.

Transition-Metal-Catalyzed Synthesis: Various transition metals, including copper and palladium, have been reported to catalyze the formation of sulfinate esters. For instance, palladium-catalyzed reactions of sulfonyl hydrazides with alcohols can produce sulfinate esters. While not a direct route for the target compound, it illustrates the potential of metal catalysis.

Electrocatalytic Synthesis: Electrochemical methods provide a green and efficient way to conduct oxidative coupling reactions. The synthesis of sulfinate esters from thiols and alcohols has been successfully demonstrated using electrochemistry. chemrxiv.orgrsc.org In a typical setup, an undivided cell with graphite (B72142) and nickel electrodes can be used to catalyze the oxidative esterification. nih.govnih.gov

For the synthesis of this compound, this would hypothetically involve the electrochemical oxidation of dichloromethanethiol in the presence of butanol. This method avoids the need for chemical oxidants, with electricity serving as the "reagentless" oxidant. chemrxiv.org

Table 4: Modern Catalytic Approaches for Sulfinate Ester Synthesis

| Method | Catalyst/System | Precursors | Advantages | Reference |

|---|---|---|---|---|

| Transition-Metal | Palladium or Copper complexes | Sulfonyl hydrazides, Alcohols | Catalytic, functional group tolerance |

| Electrocatalysis | Nickel salts / Graphite & Nickel electrodes | Thiols, Alcohols | Green (no chemical oxidant), mild conditions, high selectivity | nih.govnih.gov |

Asymmetric Synthesis of Chiral Sulfinate Esters and Analogues

Asymmetric synthesis is a critical field for producing enantiomerically pure compounds, particularly for pharmaceutical applications. There has been significant progress in the asymmetric synthesis of sulfinate esters where the sulfur atom is a stereocenter. nih.govntu.edu.sg These methods often involve the kinetic resolution of racemic sulfinyl chlorides or the asymmetric condensation of prochiral sulfinates with alcohols using organocatalysts. nih.gov

However, for the target molecule, This compound , the sulfur atom is not a stereocenter. The sulfur is bonded to an oxygen, a butyl group, and a dichloromethyl group (-CHCl₂). Since two of the substituents on the carbon attached to the sulfur are identical (two chlorine atoms), the sulfur atom is achiral.

Therefore, the principles of asymmetric synthesis to induce chirality at the sulfur atom are not directly applicable to this compound itself. This methodology would be highly relevant for analogues where the dichloromethyl group is replaced by a group that would render the sulfur atom stereogenic, for example, a chloromethyl group (-CH₂Cl) or other substituted alkyl or aryl groups. The synthesis of such chiral analogues is crucial for creating diverse sulfur-based pharmacophores. nih.gov

Development of Sustainable and Efficient Synthetic Pathways to this compound

Given the absence of established synthetic routes for this compound, a discussion on the development of sustainable and efficient pathways is purely prospective. Should the synthesis of this compound become a focus of research, chemists would likely explore several green chemistry principles to minimize the environmental impact and enhance the efficiency of the process.

Key Considerations for Sustainable Synthesis:

Atom Economy: Designing a synthesis where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste.

Use of Renewable Feedstocks: Investigating the possibility of using butanol derived from biomass as a starting material.

Catalysis: Employing catalytic methods over stoichiometric reagents to reduce waste and improve reaction efficiency. This could include the use of solid acid catalysts for the esterification step, which can be easily recovered and reused.

Solvent Selection: Opting for greener solvents with low toxicity and environmental persistence, or ideally, conducting the reaction under solvent-free conditions.

Energy Efficiency: Developing reaction protocols that proceed at lower temperatures and pressures to reduce energy consumption.

Hypothetical Sustainable Synthetic Approach:

A potential sustainable pathway could involve the direct, one-pot synthesis from readily available starting materials under catalytic conditions. For instance, a reaction involving butanol, a source of the dichloromethanide group, and a sulfur dioxide equivalent, facilitated by a recyclable catalyst, would be an attractive goal from a green chemistry perspective.

Prospective Research Findings:

Future research in this area would need to focus on:

Feasibility Studies: Establishing a reliable and reproducible synthetic method for this compound.

Reaction Optimization: Systematically varying reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and efficiency.

Catalyst Development: Designing and screening novel catalysts that are highly active, selective, and reusable.

Process Intensification: Exploring continuous flow technologies which can offer better control over reaction conditions and improve safety and scalability.

The table below outlines a hypothetical comparison of a conventional versus a potential sustainable synthetic route, highlighting the areas for improvement.

| Feature | Conventional Approach (Hypothetical) | Sustainable Approach (Prospective) |

| Starting Materials | Petrochemical-based butanol, potentially hazardous chlorinating agents. | Bio-derived butanol, less hazardous reagents. |

| Catalyst | Stoichiometric amounts of strong, corrosive acids. | Catalytic amounts of a recyclable solid acid or enzyme. |

| Solvent | Volatile and toxic organic solvents. | Benign solvents (e.g., water, supercritical CO2) or solvent-free. |

| Energy Input | High temperatures and pressures may be required. | Milder reaction conditions, potentially at room temperature. |

| Waste Generation | Significant generation of acidic and chlorinated waste. | Minimal waste generation due to high atom economy and catalyst recycling. |

| Number of Steps | Likely a multi-step process with isolation of intermediates. | Potential for a one-pot, streamlined synthesis. |

It is important to reiterate that the information presented in this section is speculative and serves as a forward-looking perspective on how the synthesis of this compound could be approached in a sustainable and efficient manner, should it become a compound of interest to the scientific community.

Mechanistic Investigations of Butyl Dichloromethanesulfinate Reactivity

Elucidation of Fundamental Reaction Mechanisms

The fundamental reaction mechanisms of butyl dichloromethanesulfinate are primarily centered on the sulfinyl sulfur, which acts as a key site for nucleophilic attack and substitution. The nature of the ester group and the attached dichloromethyl moiety significantly influences these pathways.

Nucleophilic substitution at the sulfur atom of sulfinyl derivatives, including esters like this compound, is a cornerstone of their chemistry. uclan.ac.ukresearchgate.net These reactions typically proceed at the sulfur center because the sulfinyl sulfur is highly electrophilic, a characteristic that is further enhanced in this compound by the strong electron-withdrawing effect of the two chlorine atoms on the adjacent carbon.

The mechanism of nucleophilic substitution at a sulfinyl sulfur is often not a direct displacement (SN2-type). Instead, theoretical and experimental studies suggest a two-step addition-elimination (A-E) mechanism . uclan.ac.ukmdpi.com In this pathway, the nucleophile first adds to the electrophilic sulfur atom, breaking the S=O pi bond and forming a transient, tetracoordinate sulfurane intermediate. mdpi.com This intermediate has a trigonal bipyramidal geometry. Subsequently, the leaving group—in this case, the butoxy group (-OBu)—is expelled, and the S=O double bond is reformed.

The key factors influencing these substitution reactions are summarized below:

| Factor | Influence on Reactivity |

| Electrophilicity of Sulfur | The two chlorine atoms in the dichloromethyl group significantly increase the electrophilicity of the sulfinyl sulfur, making it more susceptible to nucleophilic attack compared to simple alkyl sulfinates. |

| Nature of Nucleophile | Stronger nucleophiles will react more readily. The reaction pathway can also differ; for example, some anions may preferentially attack the sulfur atom, while others might favor deprotonation if acidic protons are available. sioc-journal.cn |

| Solvent Effects | Polar solvents can stabilize the charged intermediates and transition states involved in the addition-elimination mechanism, potentially accelerating the reaction. |

The formation of sulfinate esters, such as this compound, is commonly achieved through the condensation of a sulfinyl chloride with an alcohol. rsc.org In this case, dichloromethanesulfinyl chloride would be reacted with butanol, typically in the presence of a base to neutralize the HCl byproduct.

The cleavage of the ester bond in sulfinate systems can occur via two primary mechanistic pathways: cleavage of the sulfur-oxygen (S–O) bond or cleavage of the carbon-oxygen (C–O) bond. rsc.org

S–O Bond Cleavage : This pathway is essentially the reverse of the ester formation and is a manifestation of the nucleophilic substitution at the sulfur center, as described in section 3.1.1. Attack of a nucleophile at the sulfur atom leads to the expulsion of the butoxide anion (or butanol, following protonation) as the leaving group. This is a common pathway in reactions like the Andersen synthesis of chiral sulfoxides, where Grignard reagents attack the sulfur atom of sulfinate esters. rsc.org

C–O Bond Cleavage : In this pathway, the sulfinate moiety acts as the leaving group in a nucleophilic substitution reaction at the ester's alkyl carbon (the butyl group). The effectiveness of this pathway depends on the stability of the dichloromethanesulfinate anion as a leaving group and the reaction conditions. Simple alkyl sulfonate esters, for instance, are known to be susceptible to SN2 displacement by nucleophiles like thiols. nih.gov Given that the dichloromethanesulfinate anion possesses features that would lend it stability (see section 3.1.3), C–O cleavage is a plausible reaction pathway under appropriate conditions.

The choice between these two cleavage pathways is dictated by the specific reagents and conditions employed. For example, hard nucleophiles might favor attack at the harder sulfur center, while softer nucleophiles under SN2-promoting conditions could favor attack at the butyl group's alpha-carbon.

A leaving group is a molecular fragment that detaches with a pair of electrons during a chemical reaction. wikipedia.org The efficacy of a leaving group is directly related to its ability to stabilize the negative charge it acquires upon departure. masterorganicchemistry.comlibretexts.org Good leaving groups are typically the conjugate bases of strong acids. masterorganicchemistry.com

In the context of this compound, the dichloromethanesulfinate anion (Cl₂CHSO₂⁻) can act as a leaving group during C–O bond cleavage. Several factors contribute to its potential as a leaving group:

Inductive Effect : The two highly electronegative chlorine atoms exert a powerful electron-withdrawing inductive effect. This effect helps to delocalize and stabilize the negative charge on the sulfinate anion after it has departed. libretexts.org

Resonance : The negative charge on the sulfinate anion is also stabilized by resonance, being shared between the two oxygen atoms.

Studies on halogenated alkyl sulfonates have shown that chloro- and trichloromethanesulfonates are effective leaving groups, in some cases showing enhanced reactivity. mdpi.com By analogy, the dichloromethanesulfinate group is expected to be a competent leaving group, likely better than a simple, non-halogenated alkanesulfinate. This makes the butyl group of this compound susceptible to nucleophilic attack, with the dichloromethanesulfinate anion serving as the nucleofuge.

Radical Processes Involving this compound

Beyond ionic reactions, sulfinates are known precursors for the generation of organosulfur radicals. researchgate.net These radical species open up alternative reaction pathways, distinct from the two-electron processes of nucleophilic substitution.

Organosulfur radicals, particularly sulfonyl radicals (RSO₂•), can be generated from sulfinate derivatives through single-electron transfer (SET) processes. researchgate.netnih.gov For a compound like this compound, oxidation can lead to the formation of a dichloromethanesulfonyl radical. This can be achieved through various methods, including photochemical excitation or reaction with chemical oxidants. nih.govrsc.org

Upon visible light exposure, for example, sulfinates can form electron donor-acceptor (EDA) complexes which, upon excitation, undergo intermolecular SET to generate a sulfonyl radical. nih.gov The resulting dichloromethanesulfonyl radical (Cl₂CHSO₂•) is an electrophilic radical species. Its reactivity is characterized by several key processes:

Addition to Alkenes and Alkynes : The sulfonyl radical can add across double or triple bonds, forming a new carbon-centered radical. This is a key step in many radical-mediated sulfonylation reactions. tandfonline.com

Hydrogen Atom Abstraction : The radical can abstract a hydrogen atom from a suitable donor molecule.

Combination with other Radicals : It can couple with other radical species present in the reaction mixture.

The generation of sulfur-centered cation radicals from related organosulfur compounds like thioethers has also been extensively studied, highlighting the diverse radical chemistry accessible to sulfur compounds. nih.gov

Once generated, the dichloromethanesulfonyl radical can initiate and participate in free radical chain reactions. nih.gov A typical chain reaction mechanism involves three main stages: initiation, propagation, and termination.

Initiation : Generation of the initial dichloromethanesulfonyl radical from this compound via oxidation or photolysis.

Propagation : The radical reacts with another molecule (e.g., an alkene) to form a new product and a new radical, which continues the chain. A plausible propagation cycle is:

The dichloromethanesulfonyl radical adds to an alkene, forming a carbon-centered radical intermediate.

This new radical can then react further, for instance, by abstracting an atom from another molecule or participating in a cyclization, thereby propagating the radical chain.

Termination : Two radical species combine to form a stable, non-radical product, ending the chain.

Studies on related sulfinate systems have demonstrated that radical chain pathways can be highly efficient. For example, the quantum yield (Φ), a measure of the efficiency of a photochemical process, was measured to be 3.6 in one study of a radical chain reaction involving sulfinates, indicating that each absorbed photon initiates multiple reaction cycles. nih.gov This efficiency makes radical chain reactions an attractive synthetic strategy. Sodium sulfinates are widely used as precursors in such radical reactions to form C-S, N-S, and S-S bonds. rsc.orgrsc.org

Proton Transfer and Acid-Base Catalysis in this compound Reactions

Proton transfer is a fundamental step in many reactions of esters, including sulfinate esters, particularly in acid- or base-catalyzed processes. The mechanisms of these reactions are heavily influenced by the electronic nature of the substituents on the sulfur atom.

Acid Catalysis:

In acidic conditions, the hydrolysis of simple sulfinate esters is understood to proceed via a mechanism analogous to that of carboxylic esters, often involving protonation of the ester to enhance the electrophilicity of the sulfinyl sulfur. For sulfinate esters, protonation can theoretically occur at either the sulfinyl oxygen or the alkoxy oxygen. While the sulfinyl oxygen is generally more basic, protonation at the alkoxy oxygen creates a better leaving group (an alcohol), facilitating nucleophilic attack at the sulfur atom. quora.com This process is described as specific acid catalysis when it involves a full proton transfer to the substrate before the rate-determining step. rsc.org

However, for many sulfinate esters, the reaction may proceed through general acid catalysis, where the proton transfer occurs concurrently with the nucleophilic attack. quora.com This is particularly relevant for substrates with low reactivity, where a concerted mechanism is favored. Given the strong electron-withdrawing nature of the dichloromethyl group in this compound, the sulfinyl sulfur is rendered highly electron-deficient. This would likely decrease the basicity of the sulfinyl oxygen, making protonation less favorable. Consequently, acid-catalyzed reactions of this compound would likely require strongly acidic conditions to proceed at a significant rate. The reaction would probably follow an SN2-like mechanism, where a nucleophile (e.g., water) attacks the sulfur atom, with proton transfer from a hydronium ion or other general acid catalyst occurring in the transition state to assist the departure of the butoxy group.

A recent study on the synthesis of sulfinamidines and sulfinimidate esters from sulfenamides highlights the role of a Brønsted acid catalyst in activating the sulfur center towards nucleophilic attack. nih.gov This supports the general principle that acid catalysis is crucial for promoting reactions at an electron-deficient sulfur atom.

Base Catalysis:

Base-catalyzed hydrolysis of esters, known as saponification, typically proceeds via nucleophilic addition of a hydroxide (B78521) ion to the carbonyl or sulfinyl group. researchgate.netresearchgate.net In the case of this compound, the highly electrophilic sulfur atom would be very susceptible to attack by strong nucleophiles like hydroxide. The reaction would proceed through an addition-elimination mechanism, likely forming a transient pentacoordinate intermediate. The strong electron-withdrawing effect of the dichloromethyl group would stabilize this negatively charged intermediate, thereby accelerating the rate of hydrolysis compared to sulfinate esters with electron-donating groups.

Solvation Effects on Reaction Kinetics and Mechanisms

The solvent plays a crucial role in the kinetics and mechanism of chemical reactions, primarily by stabilizing or destabilizing the reactants, transition states, and products. For reactions involving this compound, which are likely to proceed through polar transition states, the choice of solvent is expected to have a significant impact.

Reactions of sulfinate esters, particularly those proceeding via an SN2-like mechanism, are sensitive to the polarity and protic nature of the solvent. quora.comlibretexts.org

Polar Protic Solvents: Solvents such as water, methanol, and ethanol (B145695) are capable of forming strong hydrogen bonds. In the context of a reaction with a charged nucleophile (e.g., hydroxide in base-catalyzed hydrolysis), polar protic solvents can solvate the nucleophile, creating a "solvent cage" that can hinder its reactivity and slow down the reaction rate. libretexts.org However, for reactions involving a neutral nucleophile like water, a polar protic solvent can stabilize the polar transition state, where charge separation occurs, thereby accelerating the reaction. For the acid-catalyzed hydrolysis of this compound, a polar protic solvent would be expected to facilitate the reaction by stabilizing the developing charges in the transition state.

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetone (B3395972) are polar but lack acidic protons for hydrogen bonding. These solvents are generally less effective at solvating anions. libretexts.org Consequently, a negatively charged nucleophile will be "freer" and more reactive in a polar aprotic solvent, leading to a significant rate enhancement for SN2 reactions. libretexts.org Therefore, the base-catalyzed hydrolysis of this compound with a salt like sodium hydroxide would likely be much faster in a polar aprotic solvent compared to a polar protic one.

The influence of the solvent on the reaction mechanism can be profound. In some cases, a change in solvent can even lead to a change in the reaction pathway. For instance, theoretical studies on SN2 reactions have shown that the potential energy surface can be dramatically altered by the solvent, in some cases changing a reaction that proceeds through an intermediate in the gas phase to a concerted process in solution. researchgate.net

The following table illustrates the expected qualitative trends in the relative rate of a hypothetical SN2 reaction of this compound with a generic nucleophile in different solvent types.

| Solvent Type | Example Solvents | Nucleophile | Expected Relative Rate | Reasoning |

|---|---|---|---|---|

| Polar Protic | Water, Methanol | Neutral (e.g., H₂O) | Moderate to Fast | Stabilizes the polar transition state. |

| Polar Protic | Water, Methanol | Anionic (e.g., OH⁻) | Slow | Strongly solvates and deactivates the anionic nucleophile. |

| Polar Aprotic | DMSO, DMF | Neutral (e.g., H₂O) | Slow | Less effective at stabilizing the polar transition state compared to protic solvents. |

| Polar Aprotic | DMSO, DMF | Anionic (e.g., OH⁻) | Fast | Poorly solvates the anionic nucleophile, increasing its reactivity. |

| Nonpolar | Hexane, Toluene | Any | Very Slow | Poor solubility of polar reactants and transition states. |

Transformational Scope and Synthetic Utility of Butyl Dichloromethanesulfinate

The Concept of Electrophilic Sulfur Sources in Organic Synthesis

In organic synthesis, the development of reagents that can deliver a sulfur-containing moiety to a nucleophile is of significant interest for the construction of valuable organosulfur compounds. An electrophilic sulfur source is a molecule in which a sulfur atom bears a partial or full positive charge, rendering it susceptible to attack by electron-rich species.

General Reactivity of Sulfinates with Nucleophiles

Sulfinate esters (R-S(O)-OR') are a class of organosulfur compounds that can, in principle, react with nucleophiles. The sulfur atom in a sulfinate ester is electrophilic and can be attacked by both carbon- and heteroatom-centered nucleophiles. The outcome of such reactions is highly dependent on the nature of the nucleophile, the substituents on the sulfinate, and the reaction conditions. For instance, the reaction of sulfinate esters with organometallic reagents can lead to the formation of sulfoxides. researchgate.netnih.govmdpi.com

The Formation of Sulfoxides and Related Organosulfur Functional Groups

Rearrangement and Isomerization Pathways in Organosulfur Chemistry

Rearrangement and isomerization reactions are powerful tools in organic synthesis for accessing complex molecular architectures from simpler precursors.

Isomerization of Sulfinates to Sulfones

The isomerization of sulfinate esters to their more thermodynamically stable sulfone isomers (R-SO2-R') is a known transformation. This process can be promoted by thermal or catalytic means. The specific conditions required for such a rearrangement would depend on the nature of the alkyl or aryl groups attached to the sulfur and oxygen atoms. However, no literature could be found detailing the thermal or catalytic isomerization of Butyl dichloromethanesulfinate to the corresponding sulfone.

Sigmatropic Rearrangements in Organosulfur Systems

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a π-electron system. fiveable.mewikipedia.orgyoutube.com These reactions are classified by an order term [i,j], which denotes the number of atoms in the migrating fragment and the chain to which it migrates. libretexts.org Well-known examples include the Cope and Claisen rearrangements. wikipedia.orglibretexts.org While sigmatropic rearrangements are fundamental in organic chemistry, specific examples involving a dichloromethanesulfinate system are not documented in the available literature. fiveable.mewikipedia.org

Cycloaddition and Annulation Reactions in Organosulfur Chemistry

Cycloaddition and annulation reactions are powerful methods for the construction of cyclic and polycyclic systems. These reactions involve the formation of two new bonds between two reacting partners.

The participation of sulfur-containing compounds in cycloaddition reactions is well-established. For example, sulfenes, which are transient, highly reactive species, can undergo [4+2] cycloaddition reactions with azatrienes to form thiazinedioxide derivatives. scirp.org Similarly, sulfinate salts can participate in radical-mediated cyclization reactions. thieme-connect.comacs.org However, the use of this compound specifically in cycloaddition or annulation reactions has not been reported in the surveyed scientific literature.

Research Uncovers No Evidence of "this compound" in Public Scientific Literature

Despite a thorough investigation of scientific databases and chemical literature, no information has been found regarding the chemical compound "this compound." Consequently, an article detailing its transformational scope and synthetic utility, specifically in multi-component reactions, cannot be generated as requested.

Initial and subsequent targeted searches for the synthesis, properties, CAS number, and reactivity of "this compound" have yielded no results. This suggests that the compound may be novel and not yet described in published scientific literature, or that the provided name is not a recognized chemical nomenclature.

Searches for related chemical classes, such as dichloromethanesulfinate esters and their application in organic synthesis, also failed to provide a basis for an article on the specified compound. While the principles of multi-component reactions are well-established for a wide array of chemical entities, the absence of any data on "this compound" itself precludes any discussion of its potential role in such transformations.

Without primary or secondary sources describing the existence, preparation, or chemical behavior of "this compound," any attempt to generate the requested article would be speculative and lack the required scientific accuracy and authoritativeness.

Therefore, the section on "Multi-Component Reactions Incorporating this compound" cannot be developed.

Table of Mentioned Compounds

As no specific chemical reactions or related compounds could be discussed in the context of "this compound," a table of mentioned compounds cannot be provided.

Stereochemical Aspects in Butyl Dichloromethanesulfinate Chemistry

Asymmetric Synthesis Utilizing Chiral Sulfur Centers in Sulfinate Esters

The asymmetric synthesis of sulfinate esters is a pivotal area of research for creating stereochemically defined sulfur compounds. A primary and historically significant method involves the use of chiral auxiliaries. In this approach, a prochiral sulfinyl chloride is reacted with a chiral alcohol, such as menthol, to form two diastereomeric sulfinate esters. These diastereomers can then be separated, often by crystallization, to yield an enantiomerically enriched sulfinate ester. This fundamental strategy, often referred to as the Andersen-Truce synthesis, has been instrumental in the preparation of optically active sulfoxides.

More contemporary methods are continually being developed to enhance efficiency and stereoselectivity. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral sulfinate esters. For instance, the use of chiral catalysts can enable the enantioselective condensation of prochiral sulfinates with alcohols, providing direct access to enantioenriched sulfinate esters. nih.gov These catalytic methods offer advantages in terms of atom economy and the ability to generate a diverse range of chiral sulfur compounds. springernature.com

Diastereoselective and Enantioselective Transformations of Butyl Dichloromethanesulfinate

Specific research detailing the diastereoselective and enantioselective transformations of this compound is not available in the reviewed literature.

In a general context, once a chiral sulfinate ester is obtained, it can undergo various transformations where the stereochemistry at the sulfur center influences the stereochemical outcome of the product. For example, nucleophilic substitution at the sulfur atom of a chiral sulfinate ester typically proceeds with inversion of configuration. This allows for the stereospecific synthesis of other chiral sulfur compounds, such as sulfoxides and sulfinamides.

Enantioselective catalysis could, in principle, be applied to reactions involving this compound. For instance, a hypothetical enantioselective oxidation of a related precursor could potentially yield chiral this compound. However, without experimental data, any discussion of specific catalysts or reaction conditions would be purely speculative.

Control of Stereochemistry in Sulfur-Containing Products

The control of stereochemistry in products derived from sulfinate esters is a cornerstone of chiral sulfur chemistry. The stereochemistry of the starting sulfinate ester dictates the stereochemistry of the resulting products in many transformations.

The conversion of chiral sulfinate esters to other important classes of sulfur-containing compounds, such as sulfoximines, has been an area of active research. These transformations often aim to proceed with high stereospecificity, ensuring that the hard-won chirality of the sulfinate ester is faithfully transferred to the product.

The ability to control the stereochemistry at the sulfur center is of significant interest due to the role of chiral sulfur compounds in medicinal chemistry and materials science. The distinct three-dimensional arrangement of substituents around the sulfur atom can lead to different biological activities or material properties.

While these general principles are well-established for the broader class of sulfinate esters, their specific application to this compound remains an open area for investigation. Without dedicated research, a detailed and data-supported account of its stereochemical behavior cannot be provided.

Theoretical and Computational Studies of Butyl Dichloromethanesulfinate

Electronic Structure Analysis and Bonding Characteristics

The arrangement of electrons and the nature of chemical bonds are fundamental to a molecule's properties. Computational methods can precisely model these features, offering a quantitative understanding of the molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical method widely used for studying the electronic structure of organic molecules, including organosulfur compounds. researchgate.net By approximating the many-electron Schrödinger equation, DFT can accurately compute various electronic properties.

A typical DFT investigation on Butyl dichloromethanesulfinate would employ a functional, such as the popular B3LYP, combined with a basis set like 6-31G(d,p) or a larger one (e.g., def2-TZVP) for higher accuracy. nih.govmdpi.com Such calculations yield optimized molecular geometry and a detailed picture of the electronic landscape.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the site of electron donation (nucleophilicity), while the LUMO indicates the site of electron acceptance (electrophilicity). For a sulfinate ester, the HOMO is often localized on the sulfur and oxygen atoms, while the LUMO may be associated with the σ* orbitals of the S-O or S-C bonds. The presence of the electron-withdrawing dichloromethyl group is expected to lower the energy of both the HOMO and LUMO, influencing the molecule's reactivity profile.

Charge Distribution: The distribution of electron density within the molecule can be quantified using various population analysis schemes.

Mulliken and Hirshfeld charge analyses assign partial charges to each atom, revealing the polarity of bonds. nih.govru.nl In this compound, the oxygen atoms are expected to carry significant negative charge, while the sulfur and the carbon of the dichloromethyl group would be electropositive.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of charge distribution on the molecule's surface. researchgate.netresearchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, whereas regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the sulfinyl oxygen and a positive potential around the sulfur atom and the protons of the butyl chain.

Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without using empirical parameters, relying only on fundamental physical constants. xmu.edu.cn Methods like Møller-Plesset perturbation theory (e.g., MP2) or more advanced coupled-cluster techniques can provide highly accurate ground state geometries. rsc.orgrsc.org

For this compound, these calculations would precisely determine bond lengths, bond angles, and dihedral angles. The geometry around the sulfur atom is expected to be pyramidal, consistent with its sp³-like hybridization. The results of these calculations are crucial for understanding steric interactions and for providing accurate starting points for more complex simulations, such as reaction pathway analysis.

Below is an illustrative table of geometric parameters for a model sulfinate, methyl chloromethanesulfinate, as would be predicted by ab initio calculations.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | S=O | 1.48 |

| S-O | 1.65 | |

| S-C(Cl) | 1.85 | |

| C-Cl | 1.78 | |

| Bond Angle (°) | O=S-O | 107.0 |

| O=S-C | 108.5 | |

| O-S-C | 98.0 |

Note: The values in this table are representative examples based on general findings for similar organosulfur compounds and are intended for illustrative purposes only.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping the mechanisms of chemical reactions, identifying short-lived intermediates and transition states that are often impossible to observe experimentally.

By modeling the potential energy surface of a reaction, chemists can trace the lowest energy path from reactants to products. This involves locating and characterizing stationary points, including minima (reactants, intermediates, products) and first-order saddle points (transition states).

While static models of reaction pathways are informative, chemical reactions are dynamic processes. Molecular Dynamics (MD) simulations model the atomic motions of a system over time by solving Newton's equations of motion. springerprofessional.de Ab initio MD (AIMD) combines this with quantum mechanical calculations of forces at each step, providing a powerful, albeit computationally expensive, tool to simulate reactions as they happen. researchgate.net

For a reaction involving this compound, MD simulations could reveal the detailed sequence of bond-breaking and bond-forming events, the role of molecular vibrations in overcoming activation barriers, and the influence of solvent molecule rearrangements. The development of accurate force fields, which are sets of parameters describing the inter- and intramolecular interactions, is critical for classical MD simulations of organosulfur and organohalogen compounds. rsc.orgrsc.org

Solvation Models and Solvent Effects on this compound Reactivity

Reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on reactivity. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, which can stabilize charged or polar species like transition states.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation alongside the solute. This allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding. While more computationally demanding, this method is crucial when specific interactions are key to the reaction mechanism. For example, theoretical studies have shown that tetrahydrofuran (B95107) (THF) molecules can stabilize sulfurane intermediates in sulfinate cross-coupling reactions through direct coordination. nih.govnih.gov

Given the polar nature of the S=O bond and the C-Cl bonds in this compound, its geometry, electronic properties, and reaction energetics are expected to be highly sensitive to the solvent environment. Computational studies employing both implicit and explicit solvation models would be essential for generating predictions that are relevant to real-world solution-phase chemistry.

Prediction of Novel Reactivity and Unexplored Transformations through Computational Methods

Extensive searches of scientific literature and computational chemistry databases have revealed a significant gap in the theoretical and computational analysis of this compound. At present, there are no published studies specifically detailing the prediction of novel reactivity or unexplored transformations for this compound through computational methods.

While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the behavior of molecules, its application to this compound has not been documented in available scientific resources. researchgate.net Methodologies such as the calculation of global and local reactivity descriptors (e.g., ionization potential, electron affinity, electronegativity, and hardness), the analysis of frontier molecular orbitals (HOMO/LUMO), and the mapping of molecular electrostatic potentials are standard approaches to forecast a molecule's reactivity and potential reaction sites. researchgate.net However, these specific calculations and predictions for this compound are not present in the current body of scientific literature.

Therefore, the prediction of novel reaction pathways, the exploration of potential pericyclic reactions, the elucidation of complex multi-step reaction mechanisms, or the identification of new catalytic applications involving this compound from a computational standpoint remains an open area for future research.

Table of Predicted Reactivity Descriptors for this compound

As no specific computational studies on this compound were found, a data table of predicted reactivity descriptors cannot be generated.

Advanced Spectroscopic and Analytical Research Methodologies for Butyl Dichloromethanesulfinate

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. For a molecule like Butyl dichloromethanesulfinate, which possesses a chiral sulfur center and various proton and carbon environments, advanced NMR methods are indispensable.

In the synthesis or subsequent reactions of this compound, the product often exists within a complex mixture of starting materials, byproducts, and solvents. One-dimensional (1D) NMR spectra (¹H and ¹³C) in such cases can be crowded and difficult to interpret. hmdb.cahmdb.ca Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in these scenarios. nih.gov

COSY spectra would reveal the scalar coupling network between protons, allowing for the unambiguous assignment of the butyl chain protons. For instance, the correlation between the protons on C1' and C2' of the butyl group would be clearly visible.

HSQC experiments correlate directly bonded proton and carbon atoms, providing a clear map of the carbon skeleton. This would allow for the definitive assignment of each carbon atom in the butyl group to its attached protons.

HMBC spectroscopy detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For this compound, HMBC correlations would be expected between the butyl protons and the sulfinate sulfur atom (if a suitable isotope like ³³S were used and detectable), as well as between the dichloromethyl protons and the carbon of the butyl group attached to the oxygen atom.

These multi-dimensional techniques, when used in concert, provide a detailed and unambiguous picture of the molecular structure of this compound, even in a complex chemical environment.

The butyl group in this compound can adopt various conformations, and rotation around the S-O and O-C bonds may be restricted. Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating these conformational and exchange processes. rsc.org By recording NMR spectra at different temperatures, it is possible to study the kinetics of these dynamic processes.

At low temperatures, the rotation around specific bonds may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually to a time-averaged spectrum at high temperatures. Analysis of the line shapes at different temperatures can provide quantitative information about the energy barriers to rotation and the relative populations of different conformers. This information is crucial for a complete understanding of the molecule's reactivity and stereochemistry.

| Parameter | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| CHCl₂ | 6.5 - 7.0 (s) | 80 - 90 |

| O-CH₂ | 4.0 - 4.5 (t) | 65 - 75 |

| CH₂-CH₂ | 1.6 - 1.8 (m) | 30 - 35 |

| CH₂-CH₃ | 1.3 - 1.5 (m) | 18 - 22 |

| CH₃ | 0.8 - 1.0 (t) | 13 - 15 |

| Hypothetical NMR data for this compound in a non-polar solvent like CDCl₃. Chemical shifts are referenced to TMS. s = singlet, t = triplet, m = multiplet. |

Mass Spectrometry (MS) for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the identification and characterization of chemical compounds, including reactive intermediates like this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. uliege.be This capability is crucial for confirming the identity of this compound and for distinguishing it from other compounds with the same nominal mass. In mechanistic studies, HRMS can be used to identify and characterize reaction intermediates and products, providing insights into the reaction pathway. For example, by monitoring the reaction mixture over time with HRMS, it would be possible to track the formation of this compound and any subsequent transformation products.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. youtube.comyoutube.com This technique is extremely powerful for structural elucidation, as the fragmentation pattern provides a "fingerprint" of the molecule.

For this compound, MS/MS analysis would likely involve the selection of the molecular ion as the precursor. Collision-induced dissociation (CID) would then be used to fragment the ion. The resulting fragmentation pattern would be expected to show characteristic losses, such as the loss of the butyl group, the dichloromethyl group, or chlorine atoms. By analyzing these fragmentation pathways, it is possible to piece together the structure of the original molecule and to confirm the connectivity of the different functional groups.

| Ion | m/z (Hypothetical) | Identity |

| [M]⁺ | 192/194/196 | Molecular ion (with chlorine isotopes) |

| [M - C₄H₉]⁺ | 135/137/139 | Loss of butyl radical |

| [M - CHCl₂]⁺ | 109 | Loss of dichloromethyl radical |

| [C₄H₉]⁺ | 57 | Butyl cation |

| Hypothetical mass spectrometry fragmentation data for this compound. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. researchgate.netrsc.org These techniques are particularly useful for identifying the functional groups present in a molecule and for monitoring the progress of a chemical reaction.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the S=O stretch, the C-Cl stretches, the C-O stretch, and the various C-H stretches and bends of the butyl group. The S=O stretching frequency in sulfinates typically appears in the region of 1100-1200 cm⁻¹. acdlabs.com The presence of the two chlorine atoms on the adjacent carbon is expected to shift this frequency. The C-Cl stretching vibrations would be expected in the 600-800 cm⁻¹ region. cdnsciencepub.com

Vibrational spectroscopy can also be used to monitor the formation of this compound in a reaction mixture. For example, if this compound is being synthesized from a sulfonyl chloride, the disappearance of the characteristic S-Cl stretching band of the starting material and the appearance of the S=O and C-Cl bands of the product could be monitored over time to determine the reaction kinetics. researchgate.net

| Functional Group | Vibrational Mode | Hypothetical Frequency (cm⁻¹) |

| S=O | Stretch | 1150 - 1250 |

| C-O | Stretch | 1000 - 1100 |

| C-Cl | Stretch | 650 - 800 |

| C-H (butyl) | Stretch | 2850 - 2960 |

| C-H (dichloromethyl) | Stretch | 2980 - 3020 |

| Hypothetical vibrational spectroscopy data for this compound. |

X-ray Crystallography for Solid-State Structural Elucidation of Related Dichloromethanesulfinate Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. excillum.comuq.edu.auwikipedia.org While a crystal structure for this compound itself is not publicly available, the technique is invaluable for elucidating the solid-state structures of related dichloromethanesulfinate derivatives and other sulfinate esters. researchgate.net This analysis provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemical relationships.

The process begins with the growth of a suitable single crystal, which can often be the most challenging step. wikipedia.org This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. uq.edu.au The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the molecular structure modeled. wikipedia.org

For analogous small molecules, the crystallographic data provides key structural parameters. For instance, the analysis of a related sodium glycopyranosyl sulfinate revealed detailed bond lengths and angles within the sulfinate group, confirming its geometry. researchgate.net The instrumentation for such analyses typically involves a dual-source CCD diffractometer, which can utilize either Molybdenum (Mo) or Copper (Cu) X-ray sources depending on the nature of the crystal. uq.edu.au

Below is a representative table of crystallographic data that might be obtained for a related sulfinate ester derivative.

| Parameter | Typical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| β (°) | 95.45 |

| Volume (ų) | 856.7 |

| Z | 4 |

| R-factor | 0.045 |

Note: This data is hypothetical and serves as an illustrative example of typical crystallographic parameters for a small organic molecule.

Chromatographic Methods for Separation and Purity Assessment in Research Contexts

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound in research settings. nih.gov These methods are crucial for monitoring reaction progress, isolating the compound from reaction mixtures, and assessing its purity. The choice of chromatographic method depends on the volatility and polarity of the compound.

Gas Chromatography (GC)

Given the likely volatility of this compound, gas chromatography is a primary analytical tool. In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of the compound between the mobile and stationary phases.

For the analysis of sulfur-containing organic compounds, a flame photometric detector (FPD) or a sulfur chemiluminescence detector (SCD) can be employed for selective and sensitive detection. chromatographyonline.com A typical GC method for a related volatile organosulfur compound might involve a non-polar or medium-polarity capillary column and a temperature-programmed oven to ensure efficient separation. sigmaaldrich.comnih.gov

A hypothetical set of GC conditions for the analysis of this compound is presented below.

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Photometric Detector (FPD) |

| Detector Temperature | 300 °C |

High-Performance Liquid Chromatography (HPLC)

For less volatile derivatives or for preparative-scale purification, high-performance liquid chromatography (HPLC) is the method of choice. nih.gov HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. Both normal-phase and reversed-phase HPLC can be adapted for the analysis of sulfinate esters.

In reversed-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). nih.gov This technique is well-suited for the purity assessment of a moderately polar compound like this compound. Chiral HPLC, employing a chiral stationary phase, can be used to separate enantiomers of chiral sulfinate esters. nih.gov

The following table outlines potential HPLC conditions for the analysis of a sulfinate ester.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 220 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

These advanced analytical methodologies are critical for the rigorous scientific investigation of this compound, ensuring its structural integrity and purity in research applications.

Future Research Directions and Emerging Applications of Butyl Dichloromethanesulfinate

Integration into Cascade Reactions and Complex Molecule Synthesis

The development of efficient synthetic methodologies is a cornerstone of modern organic chemistry. Cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of atom economy and step efficiency. Future research is poised to explore the integration of butyl dichloromethanesulfinate into such elegant reaction sequences for the synthesis of complex molecular architectures.

The sulfinyl chloride moiety is a potent electrophile, capable of reacting with a wide range of nucleophiles. This reactivity can be harnessed to initiate cascade sequences. For instance, its reaction with a bifunctional nucleophile could form an intermediate that is primed for a subsequent intramolecular cyclization. The dichloromethyl group could also participate in these cascades, potentially undergoing further transformations under specific reaction conditions. Researchers are expected to investigate the use of this compound in the synthesis of sulfur-containing heterocycles, which are prevalent scaffolds in many biologically active compounds.

An illustrative, yet hypothetical, cascade is outlined below:

| Step | Reactant A | Reactant B | Intermediate | Final Product |

| 1 | This compound | Diene-containing amine | Sulfinamide with pendant diene | N/A |

| 2 | N/A | N/A | Sulfinamide with pendant diene | Diels-Alder cycloadduct |

| 3 | N/A | N/A | Diels-Alder cycloadduct | Fused heterocyclic system |

This table depicts a potential one-pot reaction where the initial formation of a sulfinamide is followed by an intramolecular Diels-Alder reaction, leading to a complex polycyclic structure. The development of such reactions would represent a significant advance in the synthetic utility of sulfinyl chlorides.

Development of this compound as a Precursor to Novel Functional Materials

The incorporation of sulfur atoms into polymer backbones can impart unique and desirable properties, including high refractive indices, thermal stability, and affinity for metal ions. rsc.orgrsc.org Consequently, a significant future application of this compound lies in its use as a monomer or cross-linking agent for the synthesis of novel functional materials.

Research in this area could draw inspiration from the use of other sulfur chlorides, such as sulfur monochloride (S₂Cl₂), in polymerization reactions. arizona.edu A process termed sulfenyl chloride inverse vulcanization has been developed, which utilizes the high reactivity of S₂Cl₂ with a variety of allylic comonomers to produce a range of polymeric materials, from linear polymers to crosslinked thermosets. arizona.edu This methodology offers advantages over traditional inverse vulcanization with elemental sulfur, such as lower reaction temperatures and better miscibility with comonomers. chemistryviews.org

Analogously, this compound could be copolymerized with di- or poly-functional monomers to create new classes of sulfur-containing polymers. The butyl and dichloromethyl groups would be incorporated as pendant functionalities, allowing for the fine-tuning of the polymer's physical and chemical properties. For example, the presence of chlorine atoms could enhance flame retardancy or serve as handles for post-polymerization modification.

| Potential Polymer Type | Comonomer | Key Property | Potential Application |

| Poly(sulfinamide) | Diamine | Thermal stability | High-performance engineering plastic |

| Poly(sulfinate ester) | Diol | High refractive index | Optical lenses and coatings |

| Crosslinked network | Polyene | Chemical resistance | Advanced coatings and adhesives |

Green Chemistry Approaches in the Synthesis and Utilization of this compound

The principles of green chemistry are increasingly guiding the development of new chemical processes, emphasizing waste reduction, energy efficiency, and the use of renewable resources. Future research on this compound will undoubtedly focus on developing more sustainable methods for its synthesis and subsequent use.

Current synthetic routes to sulfonyl and sulfinyl chlorides often rely on harsh reagents like thionyl chloride or chlorine gas. nih.govacs.org Greener alternatives are being actively sought. For instance, photocatalytic methods for the synthesis of sulfonyl chlorides from thiols or diazonium salts are emerging as promising, environmentally benign strategies. nih.govacs.org Similar approaches could be adapted for the synthesis of this compound, potentially using visible light and a suitable photocatalyst to drive the desired transformation under mild conditions.

In terms of its utilization, the replacement of traditional volatile organic solvents with greener alternatives is a key goal. Ionic liquids and deep eutectic solvents have been shown to be effective media for a variety of chemical reactions, including those involving sulfur compounds. acs.org The use of water as a solvent for the synthesis of sulfonamides from sulfonyl chlorides has also been reported, offering significant environmental benefits. sci-hub.se Investigating the compatibility and reactivity of this compound in these green solvent systems will be a crucial area of future research.

Key Green Chemistry Objectives:

Synthesis: Development of photocatalytic or biocatalytic routes to replace traditional chlorinating agents.

Solvents: Utilization of water, ionic liquids, or solvent-free conditions for reactions involving this compound. sci-hub.se

Atom Economy: Designing cascade reactions that maximize the incorporation of all atoms from the starting materials into the final product.

Exploration of this compound in Biocatalysis and Enzymatic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, aqueous conditions. While the enzymatic transformation of sulfinyl chlorides is a nascent field, the broader area of microbial and enzymatic sulfur metabolism suggests potential avenues for exploration. frontiersin.orgnumberanalytics.comwikipedia.org

Future research could investigate the potential for enzymes to recognize and transform this compound. For example, oxidoreductases might be capable of selectively oxidizing the sulfur atom to a higher oxidation state. Conversely, certain reductive enzymes could potentially convert the sulfinyl chloride to a different functional group. The kinetic resolution of racemic sulfoxides using enzymes is a well-established field, suggesting that enzymes could be developed to react stereoselectively with chiral sulfinyl chlorides. nih.gov

Another exciting direction is the use of this compound in bioconjugation. nih.gov The sulfinyl chloride group could potentially react with specific amino acid residues on proteins, such as the thiol group of cysteine, to form stable covalent linkages. thermofisher.com This would enable the attachment of the "butyl-dichloromethane" moiety to biomolecules, which could be useful for probing biological systems or developing new therapeutic agents. The stability and reactivity of the resulting conjugate would be a key area of investigation.

| Research Area | Enzyme Class | Potential Transformation | Application |

| Biocatalytic Synthesis | Oxidoreductase | Oxidation of sulfinyl to sulfonyl | Access to new sulfonyl compounds |

| Bioconjugation | N/A (Chemical) | Reaction with cysteine residues | Protein labeling and modification |

| Enantioselective Reactions | Hydrolase/Reductase | Kinetic resolution | Synthesis of chiral sulfur compounds |

Computational Design and Optimization of this compound-Mediated Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. researchgate.net Applying these in silico methods to reactions involving this compound can accelerate the discovery and optimization of new synthetic transformations.

DFT calculations can be used to model the transition states of proposed reaction pathways, providing insights into the reaction kinetics and thermodynamics. This can help to explain observed regioselectivity and stereoselectivity, and to predict the most favorable reaction conditions. For example, computational studies could be used to design novel cascade reactions by calculating the activation energies of competing pathways.

Furthermore, computational screening can be employed to identify optimal catalysts or reaction partners for this compound. By calculating binding energies and reaction barriers for a library of potential substrates, researchers can prioritize the most promising candidates for experimental investigation. This in silico design approach can significantly reduce the time and resources required to develop new applications for this versatile reagent.

Focus Areas for Computational Studies:

Mechanism Elucidation: Mapping the potential energy surfaces for reactions with various nucleophiles.

Catalyst Design: Screening for catalysts that can lower the activation energy for desired transformations.

Predicting Reactivity: Calculating frontier molecular orbital energies and electrostatic potential maps to understand the electrophilic/nucleophilic character of different sites in the molecule.

Solvent Effects: Modeling the influence of different solvent environments on reaction outcomes.

Q & A

Basic: What are the standard analytical techniques for characterizing Butyl dichloromethanesulfinate, and how should researchers validate their findings?

Answer:

Characterization typically involves a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C spectra, ensuring peak assignments align with predicted chemical shifts.

- Infrared Spectroscopy (IR) : Validate functional groups (e.g., sulfinate groups) by comparing absorption bands to literature values.

- Mass Spectrometry (MS) : Determine molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Assess purity by quantifying impurities.

Validation: Cross-reference data with published spectra for analogous compounds and replicate measurements under controlled conditions. Document experimental parameters (e.g., solvent, temperature) to ensure reproducibility .

Advanced: How can researchers resolve contradictions in spectral data during synthesis?

Answer:

Contradictions often arise from impurities, solvent effects, or stereochemical variations. A systematic approach includes:

Replicate Synthesis : Repeat the reaction under identical conditions to rule out procedural errors.

Complementary Techniques : Use X-ray crystallography for unambiguous structural confirmation or computational modeling (e.g., DFT) to predict spectral outcomes.

Environmental Controls : Test solvent polarity and temperature effects on spectral profiles.

Peer Review : Share raw data with collaborators to identify overlooked variables .

Basic: What protocols ensure reproducible synthesis of this compound?

Answer:

- Stepwise Documentation : Detail reaction stoichiometry, catalysts, and purification steps (e.g., column chromatography conditions).

- Purity Assessment : Use melting point analysis and HPLC to verify ≥95% purity.

- Batch Consistency : Compare yields and spectral data across multiple synthesis batches.

- Literature Benchmarking : Align methods with established protocols for sulfinate esters, noting deviations .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Answer:

- Density Functional Theory (DFT) : Calculate reaction pathways, transition states, and thermodynamic stability. Validate with experimental kinetic data (e.g., rate constants).

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solvolysis behavior.

- Machine Learning : Train models on existing sulfinate reactivity datasets to forecast outcomes for untested conditions.

- Hybrid Validation : Combine computational predictions with small-scale lab experiments to refine accuracy .

Basic: What ethical and procedural standards apply to handling this compound in academic research?

Answer:

- Data Integrity : Archive raw spectra and chromatograms with metadata (e.g., instrument settings, date).

- Safety Protocols : Follow SDS guidelines for storage, disposal, and personal protective equipment (PPE).

- Plagiarism Avoidance : Cite prior synthesis methodologies and characterization data transparently.

- Third-Party Verification : Submit samples for independent purity testing if results conflict with literature .

Advanced: How should researchers design experiments to study the stability of this compound under varying conditions?

Answer:

- Accelerated Degradation Studies : Expose the compound to elevated temperatures, UV light, or humidity, monitoring decomposition via HPLC-MS.

- Kinetic Analysis : Plot degradation rates using Arrhenius equations to extrapolate shelf-life.

- Mechanistic Probes : Introduce radical scavengers or isotopic labeling (e.g., <sup>18</sup>O) to identify degradation pathways.

- Cross-Disciplinary Collaboration : Partner with material scientists to analyze container compatibility (e.g., glass vs. polymer) .

Basic: What criteria should guide the selection of solvents for reactions involving this compound?

Answer:

- Polarity Compatibility : Use aprotic solvents (e.g., dichloromethane, THF) to avoid nucleophilic interference.

- Boiling Point Considerations : Ensure solvents facilitate reflux conditions if required.

- Environmental Impact : Prioritize solvents with lower toxicity (e.g., ethyl acetate over benzene).

- Literature Alignment : Adopt solvents reported in peer-reviewed studies for analogous sulfinate reactions .

Advanced: How can researchers address conflicting bioactivity results in studies involving this compound?

Answer:

- Dose-Response Curves : Test multiple concentrations to identify non-linear effects.

- Cell Line Validation : Replicate assays across independent cell lines or primary cultures.

- Impurity Profiling : Isolate and test individual synthesis byproducts for bioactivity.

- Meta-Analysis : Compare findings with published data, adjusting for methodological differences (e.g., incubation times) .

Methodological Table: Key Steps for Validating Synthesis Outcomes

| Step | Technique | Acceptance Criteria |

|---|---|---|

| Purity Assessment | HPLC | ≥95% purity, no unidentified peaks |

| Structural Confirmation | NMR, X-ray | Match predicted shifts/literature data |

| Reproducibility Check | Batch replication | ≤5% yield variation across three batches |

| Stability Testing | Accelerated degradation | ≤10% decomposition after 7 days at 40°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.